N,N-dimethyl-4-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzenesulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
1-Methylimidazole or N-methylimidazole is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .Physical and Chemical Properties Analysis
1-Methylimidazole is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is slightly more basic than imidazole, as indicated by the pKa’s of the conjugate acids of 7.0 and 7.4 .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
A study describes the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, highlighting their potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Neurodegenerative Diseases
Research into sulfonamides incorporating triazine motifs has shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These properties are associated with therapeutic applications in diseases like Alzheimer's and Parkinson's. Compounds explored within these studies exhibit moderate to high inhibition potentials, suggesting a pathway for developing treatments for neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).
Antifungal Applications
A study on the synthesis of novel triazepines, pyrimidines, and azoles from 4-toluenesulfonamide provides insights into antifungal activities. Selected compounds from this research demonstrated good antifungal properties, indicating the potential for developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Another study investigated benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrase isozymes, highlighting their potential for treating conditions like glaucoma, epilepsy, obesity, and cancer. The compounds showed low nanomolar activity against specific isozymes, suggesting their relevance in designing inhibitors for therapeutic use (Alafeefy et al., 2015).
Environmental and Biological Sensing
Research on the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols highlights the application of benzenesulfonamide derivatives in chemical, biological, and environmental sciences. This study demonstrates the potential of these compounds in developing highly sensitive and selective detection techniques for toxic and biologically active substances (Wang et al., 2012).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. The exact pathways and their downstream effects would require further investigation.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution
Result of Action
Given the wide range of biological activities of imidazole derivatives , the effects can be diverse depending on the specific activity
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-21(2)28(25,26)17-6-4-16(5-7-17)18(24)23-11-8-15(9-12-23)14-27-19-20-10-13-22(19)3/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQUBMZNROCTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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